

Chiglitazar: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: Chiglitazar

Cat. No.: B606645

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Introduction

Chiglitazar is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist. It activates all three PPAR subtypes—alpha (α), gamma (γ), and delta (δ)—with moderate and balanced activity, positioning it as a promising therapeutic agent for type 2 diabetes mellitus and other metabolic disorders.^{[1][2][3]} In the context of in vitro research, **Chiglitazar** serves as a valuable tool to investigate the complex roles of PPAR signaling in various cellular processes, including glucose and lipid metabolism, inflammation, cell differentiation, and proliferation.^{[4][5]}

These application notes provide detailed protocols for the preparation and use of **Chiglitazar** in cell culture experiments, along with a summary of its key characteristics and a visualization of its signaling pathway.

Physicochemical Properties and Stock Solution Preparation

Proper preparation of **Chiglitazar** is critical for obtaining reliable and reproducible experimental results.

Property	Value	Reference
Molecular Formula	C ₃₆ H ₂₉ FN ₂ O ₄	--INVALID-LINK--
Molecular Weight	572.6 g/mol	--INVALID-LINK--
Appearance	Crystalline solid	-
Solubility	Soluble in DMSO	

Protocol for 10 mM Stock Solution Preparation

Materials:

- **Chiglitazar** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile filter tips

Procedure:

- **Weighing:** Accurately weigh the desired amount of **Chiglitazar** powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh 0.5726 mg of **Chiglitazar**.
- **Dissolution:** Add the appropriate volume of DMSO to the weighed powder to achieve a final concentration of 10 mM. For 0.5726 mg, add 100 µl of DMSO.
- **Vortexing:** Vortex the solution thoroughly until the **Chiglitazar** is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- **Sterilization (Optional but Recommended):** If not prepared under aseptic conditions, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO for all experiments.

In Vitro Activity of Chiglitazar

Chiglitazar exhibits a balanced activation profile across the three PPAR subtypes. The half-maximal effective concentrations (EC_{50}) are summarized below.

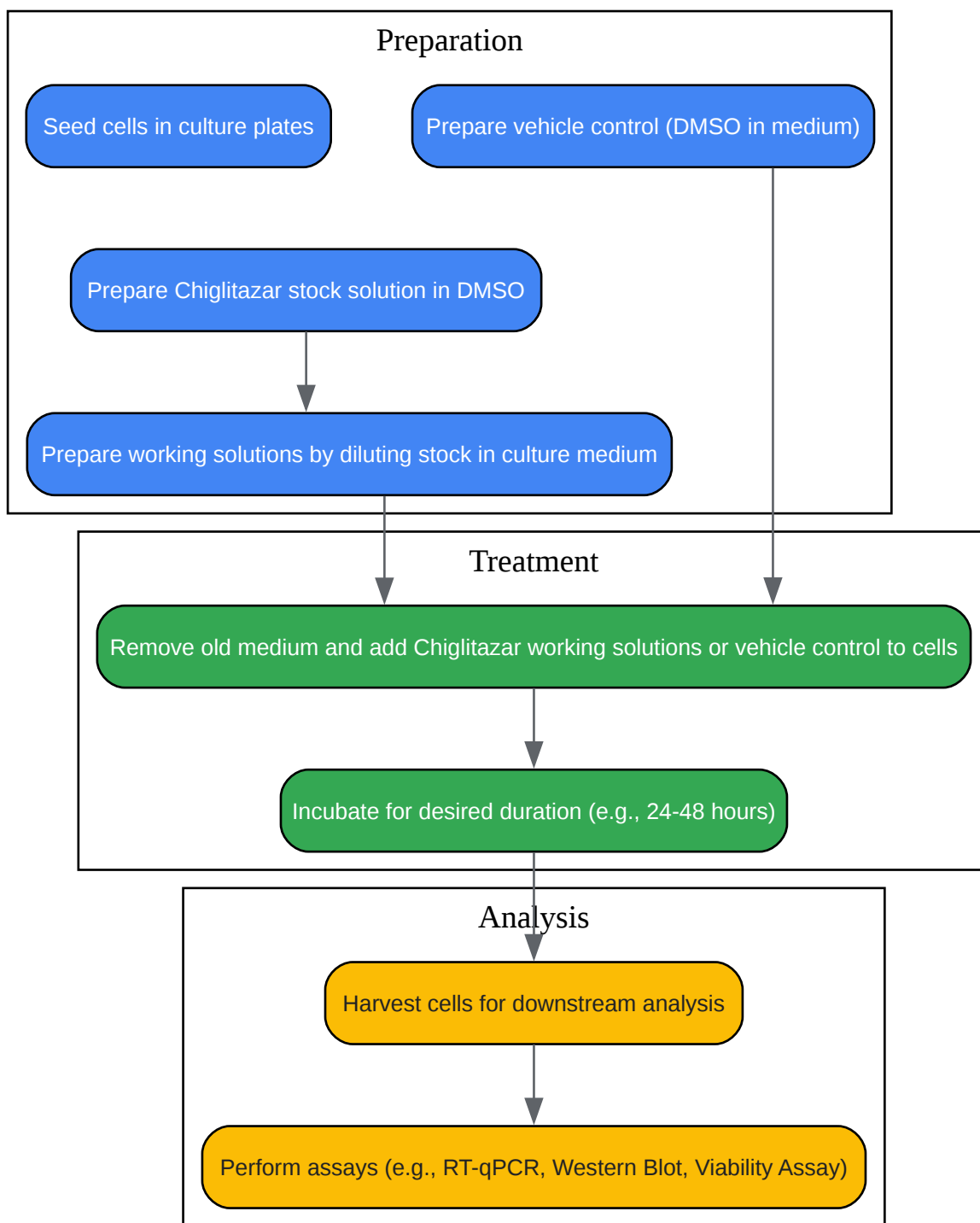
PPAR Subtype	EC_{50} (μM)	Cell Line	Reference
PPAR α	1.2	CV-1	
PPAR γ	0.08	CV-1	
PPAR δ	1.7	CV-1	

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving **Chiglitazar**. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

General Cell Culture Treatment with Chiglitazar

This workflow outlines the basic steps for treating cultured cells with **Chiglitazar**.



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Caption: General workflow for **Chiglitazar** treatment in cell culture.

Protocol 1: Gene Expression Analysis by RT-qPCR

This protocol is designed to measure changes in the expression of PPAR target genes following **Chiglitazar** treatment.

Materials:

- Cultured cells (e.g., HepG2 for liver-related genes, 3T3-L1 for adipogenesis genes)
- **Chiglitazar** stock solution (10 mM in DMSO)
- Complete cell culture medium
- 6-well or 12-well cell culture plates
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for target genes (e.g., ANGPTL4, PDK4, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

Procedure:

- Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
- Cell Treatment:
 - Prepare working solutions of **Chiglitazar** in complete culture medium at various concentrations (e.g., 1 μ M, 5 μ M, 10 μ M).
 - Prepare a vehicle control with the same final concentration of DMSO.
 - When cells reach the desired confluency, aspirate the old medium and replace it with the prepared **Chiglitazar** working solutions or vehicle control.
 - Incubate the cells for a predetermined time, typically 24 to 48 hours.

- RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
- cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.
- qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
- Data Analysis: Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression in **Chiglitazar**-treated samples compared to the vehicle control.

Protocol 2: Adipocyte Differentiation Assay (using 3T3-L1 cells)

This protocol outlines the induction of adipogenesis in 3T3-L1 preadipocytes using **Chiglitazar**.

Materials:

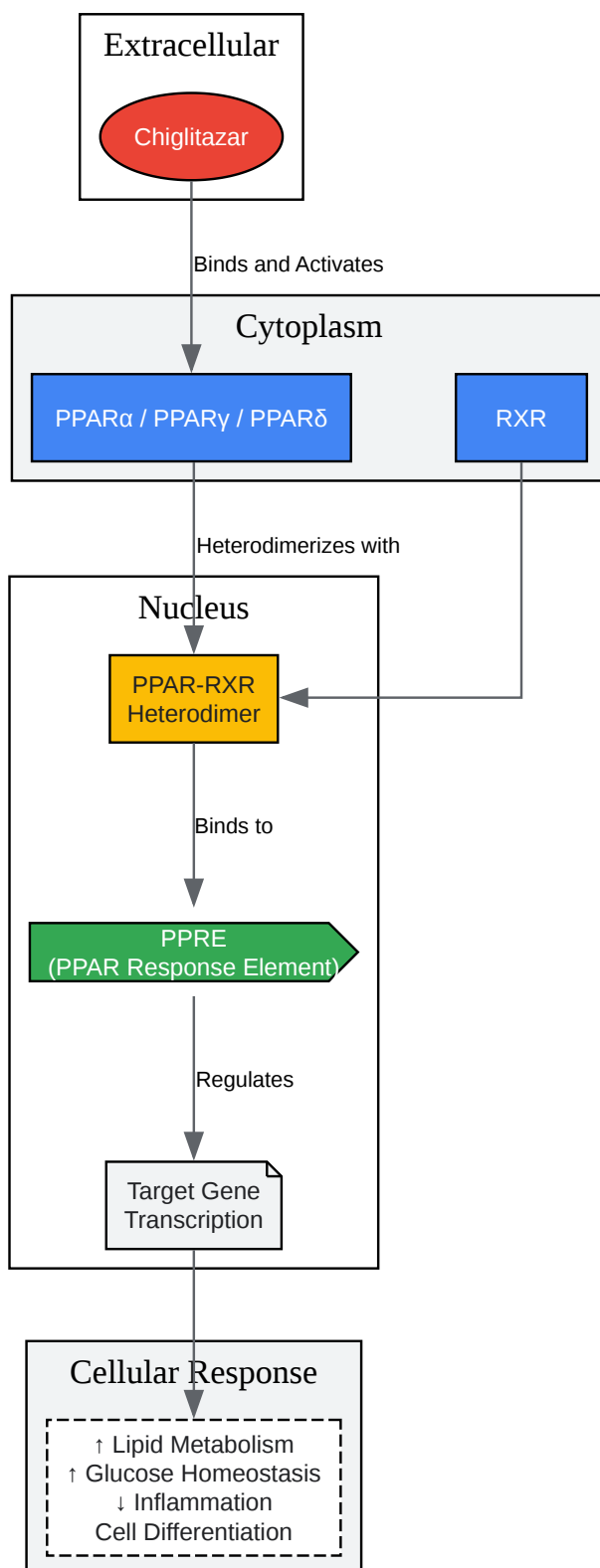
- 3T3-L1 preadipocytes
- DMEM with 10% Fetal Bovine Serum (FBS) (Growth Medium)
- Differentiation Medium I (DMI): Growth Medium supplemented with 0.5 mM IBMX, 1 μ M dexamethasone, and 10 μ g/ml insulin.
- Differentiation Medium II (DMII): Growth Medium supplemented with 10 μ g/ml insulin.
- **Chiglitazar** stock solution (10 mM in DMSO)
- Oil Red O staining solution
- Formalin (10%)
- 60% Isopropanol

Procedure:

- Cell Seeding and Growth:
 - Culture 3T3-L1 cells in Growth Medium until they reach 100% confluency.
 - Maintain the cells at confluency for an additional 2 days (post-confluent).
- Induction of Differentiation:
 - On day 0 of differentiation, replace the Growth Medium with DMI containing the desired concentration of **Chiglitazar** (e.g., 1 μ M, 5 μ M) or vehicle control.
 - On day 2, replace the medium with DMII containing **Chiglitazar** or vehicle control.
 - From day 4 onwards, replace the medium every 2 days with fresh DMII containing **Chiglitazar** or vehicle control.
- Assessment of Differentiation (Day 8-10):
 - Wash the cells with PBS.
 - Fix the cells with 10% formalin for at least 1 hour.
 - Wash the cells with water and then with 60% isopropanol.
 - Stain the lipid droplets by incubating the cells with Oil Red O solution for 10-15 minutes.
 - Wash the cells with water and visualize the stained lipid droplets under a microscope.
 - For quantification, the stain can be eluted with 100% isopropanol and the absorbance can be measured at 510 nm.

Chiglitazar Signaling Pathway

Chiglitazar exerts its effects by activating the PPAR signaling pathway. The simplified canonical pathway is illustrated below.



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Caption: Simplified PPAR signaling pathway activated by **Chiglitazar**.

Summary

Chiglitazar is a versatile tool for in vitro studies of metabolic and cellular processes regulated by PPARs. The provided protocols offer a starting point for researchers to design and execute experiments to elucidate the cellular and molecular effects of this pan-PPAR agonist. It is essential to optimize experimental conditions, such as drug concentration and treatment duration, for each specific cell line and assay to ensure meaningful and reproducible results.

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